molecular formula C21H13ClN2O3 B5078815 N-(2-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide CAS No. 5249-52-5

N-(2-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide

Cat. No.: B5078815
CAS No.: 5249-52-5
M. Wt: 376.8 g/mol
InChI Key: GUSXVMQQFDRSGJ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide is a chemical compound characterized by the presence of a chlorophenyl group and a dioxoisoindolyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide typically involves the reaction of 2-chlorobenzoic acid with phthalic anhydride to form an intermediate, which is then reacted with 4-aminobenzamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide
  • N-[(2-chlorophenyl)methyl]-7-(1,3-dioxoisoindol-2-yl)heptanamide

Uniqueness

N-(2-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O3/c22-17-7-3-4-8-18(17)23-19(25)13-9-11-14(12-10-13)24-20(26)15-5-1-2-6-16(15)21(24)27/h1-12H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSXVMQQFDRSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385499
Record name N-(2-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5249-52-5
Record name N-(2-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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